molecular formula C10H11BrO3 B3129417 Methyl 3-(4-bromophenyl)-2-hydroxypropanoate CAS No. 339048-81-6

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate

Cat. No.: B3129417
CAS No.: 339048-81-6
M. Wt: 259.1 g/mol
InChI Key: YLFPGWXTPDLRMM-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate is a chiral ester derivative featuring a brominated aromatic ring and a hydroxyl group on the propanoate backbone. Its structure combines a 4-bromophenyl group at the β-position and a methyl ester at the carboxyl terminus. The bromine substituent enhances lipophilicity and may influence binding to biological targets, while the hydroxyl group contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFPGWXTPDLRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(4-bromophenyl)-2-oxopropanoate or 3-(4-bromophenyl)-2-carboxypropanoate.

    Reduction: Formation of 3-(4-bromophenyl)-2-hydroxypropane or 3-(4-bromophenyl)propane.

    Substitution: Formation of 3-(4-substituted phenyl)-2-hydroxypropanoate derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

a) Isopropyl 3-(3,4-Dihydroxyphenyl)-2-Hydroxypropanoate (IDHP1)
  • Structure : Differs in the aryl group (3,4-dihydroxyphenyl vs. 4-bromophenyl) and ester moiety (isopropyl vs. methyl).
  • Activity: IDHP1 demonstrates anti-fibrotic effects in cardiac tissues by modulating ROS and p38 pathways . In contrast, Methyl 3-(4-bromophenyl)-2-hydroxypropanoate lacks direct studies on fibrosis but shares a hydroxypropanoate core that may influence redox activity.
  • Impact of Bromine vs.
b) Boc-4-Bromo-D-Phenylalanine Methyl Ester
  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group appended to the 4-bromophenylpropanoate backbone .
  • Application : Primarily used as a chiral building block in peptide synthesis. The Boc group facilitates controlled deprotection, a feature absent in the target compound.

Derivatives with Heterocyclic or Fluorinated Substituents

a) Methyl 3-(4-Bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate
  • Structure: Incorporates a fluorinated benzoyl amino group at the β-position .
  • Properties : The fluorine atom increases electronegativity and metabolic stability compared to the hydroxyl group in the target compound. This derivative is available from multiple suppliers, indicating its utility in drug discovery .
b) Methyl 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoate
  • Structure : Replaces the phenyl ring with a thiophene moiety .

Dimeric and Complex Derivatives

a) Dimethyl-3,3'-azanediylbis(3-(4-bromophenyl)-2-hydroxypropanoate)
  • Structure: A dimeric α-hydroxy-β-amino ester with two 4-bromophenyl groups .
  • Synthesis: Prepared via multicomponent protocols, similar to chromenone derivatives described in . Dimerization may enhance pharmacokinetic properties or target engagement through multivalency.

Pharmacological Activity Comparisons

  • However, a structurally related benzophenone (compound 1 in ) with a 3,4-dihydroxybenzoyl group showed potent anti-tubercular activity, suggesting that hydroxylation patterns critically influence efficacy .
  • Cardiovascular Effects : IDHP1 () highlights the role of ester groups (isopropyl vs. methyl) in tissue penetration and anti-fibrotic activity, implying that ester choice in the target compound could modulate bioavailability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference
This compound 4-Bromophenyl, methyl ester Intermediate/Synthetic utility
IDHP1 3,4-Dihydroxyphenyl, isopropyl Anti-fibrotic (cardiac)
Boc-4-Bromo-D-Phenylalanine Methyl Ester Boc-protected amino group Peptide synthesis
Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate Thiophene, bromine Not reported

Biological Activity

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁BrO₃
  • Molar Mass : Approximately 243.1 g/mol
  • Functional Groups : Hydroxy group, bromophenyl group, and ester functionality.

The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and influences its electronic properties, which are critical for its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against a range of microorganisms. A study reported that the compound demonstrated weak to moderate effectiveness against several bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. It is hypothesized that similar compounds with a bromophenyl moiety can interact with key enzymes involved in cancer progression, such as acetylcholinesterase, thereby exerting therapeutic effects .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound may interact with enzymes critical to various biochemical pathways. For instance, its structure allows it to form hydrogen bonds with biological molecules, influencing their activity .
  • Hydrophobic Interactions : The bromophenyl group can fit into hydrophobic pockets within proteins, potentially altering their function and leading to downstream effects on cell signaling and metabolism .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateC₁₀H₁₁ClO₃Chlorine instead of bromine; different reactivity
Methyl 3-(4-fluorophenyl)-2-hydroxypropanoateC₁₀H₁₁FO₃Fluorine atom imparts unique electronic properties
Methyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoateC₁₀H₁₂BrNO₃Contains an amino group; potential for different biological activity

This table illustrates how variations in halogen substitution can affect the biological activity and reactivity of these compounds .

Study on Antimicrobial Properties

In one study, this compound was tested against various bacterial strains. The results indicated that while the compound showed some antibacterial activity, further optimization of its structure could enhance efficacy. The study highlighted the need for additional research to fully characterize its spectrum of activity and potential mechanisms .

Q & A

Basic: What synthetic routes are optimal for preparing Methyl 3-(4-bromophenyl)-2-hydroxypropanoate while minimizing by-product formation?

Methodological Answer:
The compound can be synthesized via bromination of precursor esters or hydroxylation of brominated intermediates. Key steps include:

  • Controlled Bromination: Use stoichiometric HBr under reflux (e.g., 48% HBr in methanol at 25°C, followed by reflux for 4 hours) to ensure regioselectivity at the 4-bromophenyl position .
  • Hydroxylation: Introduce the hydroxyl group via Sharpless asymmetric dihydroxylation or catalytic oxidation, monitored by TLC/HPLC to track intermediates.
  • By-product Mitigation: Optimize reaction temperature (<25°C during HBr addition) and solvent polarity (e.g., toluene/water biphasic systems) to suppress side reactions like over-bromination .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: 1^1H NMR (400 MHz, CDCl3_3) identifies the hydroxy proton (δ 2.5–3.5 ppm, broad) and bromophenyl aromatic signals (δ 7.2–7.8 ppm). 13^{13}C NMR confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons .
  • MS: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 275.0) and fragmentation patterns .
  • HPLC: Use C18 columns with UV detection (254 nm) and mobile phases (acetonitrile/water, 70:30) to assess purity (>98%) .

Advanced: How can conflicting crystallography data on diastereomers of this compound be resolved?

Methodological Answer:

  • Single-Crystal XRD: Resolve stereochemistry by growing crystals in ethanol/water (9:1) and analyzing space groups (e.g., monoclinic P21_1) and bond angles (C-O-C ~120°) .
  • VCD Spectroscopy: Compare experimental and computed vibrational circular dichroism spectra to distinguish R/S configurations .
  • Dynamic NMR: Monitor coalescence temperatures for rotamers in DMSO-d6_6 to infer conformational stability .

Advanced: What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The 4-bromophenyl group directs bromination via resonance stabilization of the intermediate σ-complex. DFT calculations show lower activation energy (ΔG^‡ ~25 kcal/mol) for para-substitution vs. meta .
  • Steric Effects: Ortho positions are hindered by the methyl ester group, favoring para selectivity. Kinetic studies (e.g., time-resolved IR) confirm faster para-bromination .

Intermediate: How should researchers assess the purity of this compound for pharmacological studies?

Methodological Answer:

  • Impurity Profiling: Use HPLC-MS to detect trace by-products (e.g., debrominated analogs or ester hydrolysis products). Reference standards (e.g., 4-chlorophenyl derivatives) aid peak identification .
  • Karl Fischer Titration: Quantify water content (<0.1% w/w) to ensure stability during storage .

Intermediate: What storage conditions stabilize this compound against hydrolysis or oxidation?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent light-induced degradation.
  • Desiccants: Use silica gel packs to maintain anhydrous conditions, critical for ester stability .
  • Solvent Choice: Dissolve in dry acetonitrile (not methanol) for long-term storage to minimize ester hydrolysis .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with IC50_{50} values using MLR (multiple linear regression) models .
  • Docking Simulations: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2), guided by crystallographic data from analogs .

Intermediate: What strategies identify by-products in this compound synthesis?

Methodological Answer:

  • GC-MS Headspace Analysis: Detect volatile by-products (e.g., methyl bromide) during reflux .
  • Isolation via Column Chromatography: Use gradient elution (hexane → ethyl acetate) to separate diastereomeric impurities. Monitor fractions by TLC (Rf_f ~0.4 in 7:3 hexane/EtOAc) .

Advanced: How do researchers reconcile contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives?

Methodological Answer:

  • Variable-Temperature NMR: Resolve dynamic effects (e.g., hydrogen bonding) by acquiring spectra at 25°C and –40°C .
  • 2D-COSY and HSQC: Assign overlapping proton signals (e.g., aromatic vs. hydroxy protons) through scalar coupling correlations .

Advanced: What methodologies quantify enantiomeric excess (ee) in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak AD-H columns (hexane/isopropanol 85:15) with UV detection. Calibrate with racemic standards to determine ee (>99%) .
  • Mosher’s Ester Analysis: Derivatize with (R)- and (S)-Mosher’s acid chloride and compare 19^{19}F NMR shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-bromophenyl)-2-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-bromophenyl)-2-hydroxypropanoate

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